molecular formula C12H15NO B1403289 3H-spiro[2-benzofuran-1,3'-piperidine] CAS No. 54775-03-0

3H-spiro[2-benzofuran-1,3'-piperidine]

Cat. No.: B1403289
CAS No.: 54775-03-0
M. Wt: 189.25 g/mol
InChI Key: KCAMDBNDUHBEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-spiro[2-benzofuran-1,3’-piperidine] is a spirocyclic compound that features a unique structure where a benzofuran ring is fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

3H-spiro[2-benzofuran-1,3’-piperidine] plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity. This compound’s interactions with proteins and other biomolecules can lead to changes in their conformation and function, influencing various biochemical pathways.

Cellular Effects

The effects of 3H-spiro[2-benzofuran-1,3’-piperidine] on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Additionally, 3H-spiro[2-benzofuran-1,3’-piperidine] can affect the expression of specific genes, thereby impacting protein synthesis and cellular responses. Its influence on cellular metabolism includes changes in the rates of metabolic reactions and the levels of metabolites.

Molecular Mechanism

At the molecular level, 3H-spiro[2-benzofuran-1,3’-piperidine] exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, 3H-spiro[2-benzofuran-1,3’-piperidine] can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions at the genetic level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3H-spiro[2-benzofuran-1,3’-piperidine] can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it can also undergo degradation over extended periods The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 3H-spiro[2-benzofuran-1,3’-piperidine] can lead to sustained changes in cellular processes

Dosage Effects in Animal Models

The effects of 3H-spiro[2-benzofuran-1,3’-piperidine] vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including disruptions in cellular function and metabolic processes. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of 3H-spiro[2-benzofuran-1,3’-piperidine].

Metabolic Pathways

3H-spiro[2-benzofuran-1,3’-piperidine] is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and duration of action, as well as its potential side effects. Additionally, 3H-spiro[2-benzofuran-1,3’-piperidine] can affect metabolic flux and the levels of specific metabolites, further impacting cellular functions.

Transport and Distribution

Within cells and tissues, 3H-spiro[2-benzofuran-1,3’-piperidine] is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution mechanisms are essential for understanding how 3H-spiro[2-benzofuran-1,3’-piperidine] reaches its target sites and exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 3H-spiro[2-benzofuran-1,3’-piperidine] plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-spiro[2-benzofuran-1,3’-piperidine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzofuran derivatives with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3H-spiro[2-benzofuran-1,3’-piperidine] may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3H-spiro[2-benzofuran-1,3’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3H-spiro[2-benzofuran-1,3’-piperidine] has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3H-spiro[2-benzofuran-1,3’-piperidine] involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with sigma receptors, which are involved in pain modulation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

  • 1’-benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]
  • 3H-spiro[1-benzofuran-2,4’'-piperidine]

Uniqueness

3H-spiro[2-benzofuran-1,3’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This structure allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

spiro[1H-2-benzofuran-3,3'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-5-11-10(4-1)8-14-12(11)6-3-7-13-9-12/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAMDBNDUHBEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54775-03-0
Record name 3H-spiro[2-benzofuran-1,3'-piperidine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-spiro[2-benzofuran-1,3'-piperidine]
Reactant of Route 2
3H-spiro[2-benzofuran-1,3'-piperidine]
Reactant of Route 3
3H-spiro[2-benzofuran-1,3'-piperidine]
Reactant of Route 4
3H-spiro[2-benzofuran-1,3'-piperidine]
Reactant of Route 5
3H-spiro[2-benzofuran-1,3'-piperidine]
Reactant of Route 6
3H-spiro[2-benzofuran-1,3'-piperidine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.